

In-Depth Technical Guide to the Spectral Data of Trigonothyrin C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Trigonothyrin C**, a highly oxygenated daphnane-type diterpenoid isolated from Trigonostemon chinensis. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development, particularly those with an interest in MET tyrosine kinase inhibitors.

Introduction

Trigonothyrin C is a natural product that has garnered interest due to its significant inhibitory activity against MET tyrosine kinase, a key target in cancer therapy. The structural elucidation of this complex molecule relies on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide presents a detailed compilation of the available spectral data for **Trigonothyrin C**, alongside the experimental protocols utilized for its isolation and characterization. Furthermore, it provides a visualization of the MET tyrosine kinase signaling pathway, the biological target of **Trigonothyrin C**, to offer a broader context for its mechanism of action.

Spectral Data of Trigonothyrin C

The spectral data presented below has been compiled from the peer-reviewed scientific literature, primarily the publication "Trigochinins A-C: Three New Daphnane-Type Diterpenes



from Trigonostemon chinensis" in Organic Letters. It is important to note that in this publication, the authors revised the stereochemistry of the previously reported trigonothyrins A-C. The data herein corresponds to the revised structure of **Trigonothyrin C**.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: ¹H NMR Spectral Data of **Trigonothyrin C** (CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data to be populated from the full text of the referenced article			

Table 2: 13C NMR Spectral Data of Trigonothyrin C (CDCl3)

Position	Chemical Shift (δ) ppm		
Data to be populated from the full text of the referenced article			

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for Trigonothyrin C



Technique	Ionization Mode	Observed m/z	Interpretation
High-Resolution Electrospray Ionization (HRESIMS)	Positive	Value [M+Na]+	C _× H _Y O ₂ Na
Additional MS data to be populated from the full text			

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectral Data for Trigonothyrin C

Wavenumber (cm ⁻¹)	Intensity	Assignment
Value	Strong	Hydroxyl (O-H) stretch
Value	Strong	Carbonyl (C=O) stretch
Value	Medium	C-O stretch
Additional IR data to be populated from the full text		

Experimental Protocols

The following protocols are summarized from the experimental section of the primary literature describing the isolation and characterization of **Trigonothyrin C**.

Isolation of Trigonothyrin C

The isolation of **Trigonothyrin C** from the twigs and leaves of Trigonostemon chinensis involves a multi-step extraction and chromatographic purification process.





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Caption: Workflow for the isolation of Trigonothyrin C.

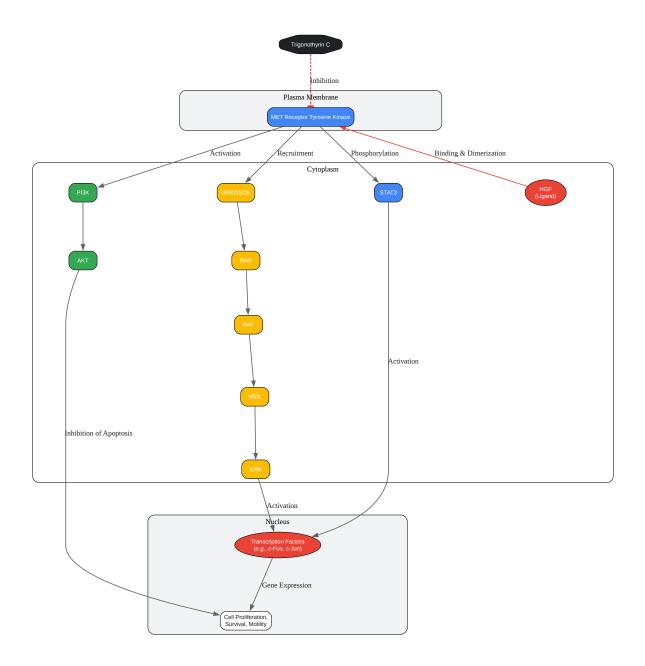
Spectroscopic Analysis

- NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer.
 Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak
 (CDCl₃: δH 7.26, δC 77.16) as the internal standard.
- Mass Spectra: High-resolution mass spectra were obtained using an Agilent 6210 TOF LC/MS instrument with an electrospray ionization (ESI) source.
- IR Spectra: Infrared spectra were recorded on a Nicolet Magna-IR 550 spectrometer using KBr pellets.

MET Tyrosine Kinase Signaling Pathway

Trigonothyrin C has been identified as an inhibitor of the MET tyrosine kinase. The MET signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers. The following diagram illustrates the key components and interactions within this pathway.





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Caption: Overview of the MET tyrosine kinase signaling pathway and the inhibitory action of **Trigonothyrin C**.







This guide provides a foundational repository of spectral and methodological information for **Trigonothyrin C**. Researchers are encouraged to consult the primary literature for more indepth analysis and experimental details. The continued investigation into the properties and synthesis of **Trigonothyrin C** and its analogs holds promise for the development of novel therapeutics targeting MET-driven cancers.

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